4-Cyclohexylpyrrolidine-3-carboxylic acid, also known as (3S,4S)-4-Cyclohexylpyrrolidine-3-carboxylic acid, is a chiral compound that plays a significant role in various chemical and pharmaceutical applications. This compound is primarily utilized in asymmetric synthesis and organocatalysis, making it valuable in the production of chiral molecules.
This compound can be sourced from various chemical suppliers specializing in fine chemicals and research reagents. It is classified under the category of pyrrolidine carboxylic acids, which are derivatives of pyrrolidine containing a carboxylic acid functional group. The molecular formula of 4-Cyclohexylpyrrolidine-3-carboxylic acid is C11H19NO2, with a molecular weight of 197.27 g/mol .
The synthesis of 4-Cyclohexylpyrrolidine-3-carboxylic acid typically involves several methods, focusing on chiral starting materials to ensure the desired stereochemistry. One common synthetic route includes the cyclization of suitable precursors such as cyclohexyl-substituted amino acids under acidic or basic conditions. Key reaction parameters such as temperature, solvent, and reaction time are optimized to achieve high yields and purity .
In industrial settings, continuous flow reactors are often employed for large-scale synthesis. These reactors allow precise control over reaction conditions and can be scaled up effectively. The use of environmentally friendly solvents and catalysts is also a consideration to minimize the environmental impact during production .
The molecular structure of 4-Cyclohexylpyrrolidine-3-carboxylic acid features a pyrrolidine ring with a cyclohexyl substituent at the 4-position and a carboxylic acid group at the 3-position. The IUPAC name for this compound is (3R,4R)-4-cyclohexylpyrrolidine-3-carboxylic acid, indicating its stereochemistry .
The InChI key for this compound is OKFXFIAXJCYRML-ZJUUUORDSA-N, which provides a unique identifier for its chemical structure . Its SMILES representation is C1CCC(CC1)C2CNCC2C(=O)O, which describes the arrangement of atoms in the molecule .
4-Cyclohexylpyrrolidine-3-carboxylic acid can undergo several types of chemical reactions:
These reactions are essential for synthesizing various derivatives that may have different biological or chemical properties.
In asymmetric synthesis, 4-Cyclohexylpyrrolidine-3-carboxylic acid acts as a chiral auxiliary or catalyst. It facilitates diastereoselective conjugate additions, which are crucial for producing chiral compounds with high diastereomeric and enantiomeric excesses. This property is particularly valuable in pharmaceuticals where chirality can significantly influence biological activity .
The compound's role in organocatalysis includes catalyzing asymmetric Michael additions of ketones to nitroalkenes, thereby modulating chemoselective aldol and conjugate addition reactions .
The physical properties of 4-Cyclohexylpyrrolidine-3-carboxylic acid include:
Chemical properties include its ability to participate in various organic reactions due to the presence of both basic (the nitrogen atom) and acidic (the carboxylic group) functional groups .
4-Cyclohexylpyrrolidine-3-carboxylic acid has several scientific applications:
Solid-phase peptide synthesis (SPPS) provides a robust platform for constructing structurally complex pyrrolidine carboxamide derivatives, including analogs of 4-cyclohexylpyrrolidine-3-carboxylic acid. The foundational approach utilizes chloromethyl polystyrene resin as the solid support, which is functionalized with a sulfur-based traceless linker to enable eventual cleavage without residual atoms. As demonstrated in the synthesis of 1,3-thiazole-based peptidomimetics, the resin-bound linker undergoes sequential transformations to generate a key 4-amino-thiazole-5-carboxylic acid resin intermediate [7]. For pyrrolidine scaffolds, this translates to employing 9-fluorenylmethoxycarbonyl (9-fluorenylmethoxycarbonyl) chemistry for stepwise chain elongation. The carboxylic acid moiety of the pyrrolidine core is activated for amide coupling at the C5 position (analogous to thiazole systems), while the pyrrolidine nitrogen is protected with acid-labile groups (e.g., tert-butoxycarbonyl). Following chain assembly, the final compounds are liberated from the resin using trifluoroacetic acid-based cleavage cocktails, yielding target molecules in moderate overall yields (typically ~9% over 11 steps) but high purity (≥87%) [7]. This methodology facilitates rapid access to diverse carboxamide libraries by varying the coupling components.
Table 1: Key Steps in Solid-Phase Synthesis of Pyrrolidine Carboxamides
Step | Reaction | Resin/Linker | Key Reagents/Conditions | Function |
---|---|---|---|---|
1 | Resin functionalization | Chloromethyl polystyrene | Sodium sulfide, Alkylation reagents | Installation of sulfur linker |
2 | Core building block attachment | Functionalized resin | Fmoc-protected pyrrolidine carboxylic acid derivative, N,N'-Diisopropylcarbodiimide/N-Hydroxybenzotriazole | Anchoring via ester/amide bond |
3 | Chain elongation | Loaded resin | Fmoc-amino acids, Piperidine (Fmoc deprotection), N,N'-Diisopropylcarbodiimide/N-Hydroxybenzotriazole coupling | Peptidomimetic assembly |
4 | Cleavage | N/A | Trifluoroacetic acid/Triisopropylsilane/Water (95:2.5:2.5) | Traceless release of product |
Enantioselective synthesis of 4-substituted pyrrolidine carboxylic acids relies critically on chiral catalysis to install stereocenters with high fidelity. Michael additions catalyzed by cinchona alkaloid-derived organocatalysts represent a powerful method for constructing the pyrrolidine ring with defined stereochemistry. A demonstrated route involves the cyclization of 2-amino-5-oxonitriles under basic conditions. Using solid-liquid phase-transfer catalysis with calcium oxide as a base and chiral quaternary ammonium salts as phase-transfer catalysts, researchers achieved the synthesis of substituted 2-amino-5-oxonitriles as single diastereoisomers or enriched mixtures [5]. Subsequent deprotection and acid-mediated cyclization yield enantiomerically enriched trans- or cis-3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles—structural analogs to reduced forms of the target pyrrolidine carboxylic acids. Hydrolysis of the nitrile group then affords the carboxylic acid functionality. For introducing the cyclohexyl substituent at C4, catalytic asymmetric hydrogenation of prochiral dehydroproline derivatives using chiral ruthenium- or rhodium-BINAP complexes offers a direct route. The precise stereochemical outcome (cis vs trans relative stereochemistry) is controlled by the ligand's chiral environment. For instance, (2S,4S)-4-Cyclohexylpyrrolidine-2-carboxylic acid is accessible via such hydrogenation followed by stereospecific functionalization [8].
Table 2: Catalytic Asymmetric Approaches for Pyrrolidine Synthesis
Strategy | Catalyst System | Key Intermediate | Stereochemical Outcome | Application Example |
---|---|---|---|---|
Michael Addition/PTC | Chiral Quaternary Ammonium Salts (e.g., N-Benzylcinchoninium chloride) | 2-Amino-5-oxonitrile | trans- or cis-3,5-Diaryl dihydropyrroles (up to >95% ee) | Synthesis of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives [5] |
Asymmetric Hydrogenation | Ru(II)-(S)-BINAP/diamine | 4-Cyclohexyl-3,4-dehydropyrroline | (2S,4S)-4-Cyclohexylpyrrolidine-2-carboxylic acid (>99% ee) [8] | Production of enantiopure trans-4-cyclohexylproline analogs |
N-Heterocyclic Carbene Catalysis | Triazolium-derived NHC (e.g., Precatalyst C) | Azolium ester intermediate | Enantioselective acetalization (up to 97:3 er) [4] | Model for carboxylate functionalization in chiral environments |
High-throughput microtiter library synthesis enables rapid structure-activity relationship exploration around the pyrrolidine carboxamide core. This approach was pivotal in optimizing pyrrolidine carboxamides as inhibitors of Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). The process begins with a high-throughput screen (e.g., of 30,000 compounds) identifying initial hits like pyrrolidine carboxamide d6 (IC₅₀ = 10.05 μM). To optimize potency, focused libraries are generated via parallel synthesis in microtiter plates. Each well contains systematically varied R¹ and R² substituents (e.g., halogen, alkyl, alkoxy, nitro groups) introduced via amide coupling or nucleophilic substitution. Crucially, reactions are performed without purification, and products are screened in situ for biological activity (e.g., InhA inhibition) [1]. This iterative "synthesize-screen" cycle rapidly identifies critical structural enhancements. For example, optimizing the initial hit d6 led to compound d11 (3,5-dichloro substitution), exhibiting a 160-fold increase in potency (IC₅₀ = 0.39 μM) [1]. Applied to 4-cyclohexylpyrrolidine-3-carboxylic acid derivatives, this strategy would efficiently map the steric and electronic tolerances around the carboxamide and C3/C4 positions, accelerating the discovery of analogs with improved target binding or physicochemical properties.
Table 3: Microtiter Library Optimization of Pyrrolidine Carboxamide Inhibitors
Initial Lead Compound | Optimization Cycle | Key Structural Change | Optimized Compound | Potency Improvement |
---|---|---|---|---|
d6 (R¹=2-Me, R²=5-Me) IC₅₀ = 10.05 μM | 1 | Exploration of di-halogen substitution | d3 (R¹=2-Me, R²=5-Cl) IC₅₀ = 0.97 μM | 10-fold |
2 | Introduction of electron-withdrawing groups | d10a (R¹=3-F, R²=5-F) IC₅₀ = 1.49 μM | 7-fold | |
3 | Bulky hydrophobic substituents | d11 (R¹=3-Cl, R²=5-Cl) IC₅₀ = 0.39 μM | 26-fold (160-fold cumulative) |
The biological activity of 4-cyclohexylpyrrolidine-3-carboxylic acid derivatives is often highly enantiomer-dependent, necessitating rigorous stereochemical resolution and profiling. Chiral stationary phase chromatography remains the gold standard for resolving racemic pyrrolidine mixtures, particularly for analytical validation and small-scale preparative isolation. For instance, resolutions of racemic phthalidyl esters (structurally related to pyrrolidine carboxylates) using chiral HPLC columns (e.g., Chiralpak AD-H) efficiently separate enantiomers with high enantiomeric ratios [4]. On a preparative scale, diastereomeric salt formation with chiral acids (e.g., O,O'-dibenzoyltartaric acid, camphorsulfonic acid) is employed. The differential solubility of the diastereomeric salts allows crystallization-based separation. Subsequent hydrolysis regenerates the enantiopure carboxylic acid. Enantiomer activity profiling consistently reveals significant pharmacological differences. In the case of InhA inhibitors derived from pyrrolidine carboxamides, resolution unequivocally demonstrated that "only one enantiomer is active as an inhibitor of InhA" [1]. Similarly, for chlorambucil phthalidyl ester prodrugs, the (R)-enantiomer exhibited superior anti-cancer activity against Hela cells compared to its (S)-counterpart and the racemate [4]. This underscores the criticality of enantiopure synthesis or resolution for 4-cyclohexylpyrrolidine-3-carboxylic acid derivatives intended for biological applications, as the inactive or less active enantiomer may contribute to off-target effects or reduced efficacy.
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2